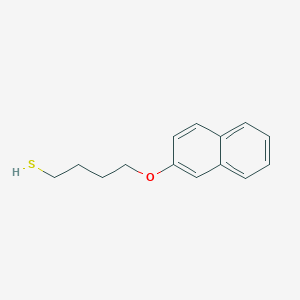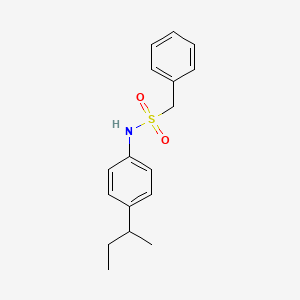
4-(2-naphthyloxy)-1-butanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-naphthyloxy)-1-butanethiol, also known as NBTh, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of thiol compounds, which are known for their unique chemical properties and biological activities.
Mecanismo De Acción
The mechanism of action of 4-(2-naphthyloxy)-1-butanethiol is not fully understood, but several studies have suggested that it may act through various pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. 4-(2-naphthyloxy)-1-butanethiol has also been reported to interact with various enzymes, such as cyclooxygenase-2 (COX-2), which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 4-(2-naphthyloxy)-1-butanethiol. In vitro studies have shown that 4-(2-naphthyloxy)-1-butanethiol can inhibit the production of ROS and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-(2-naphthyloxy)-1-butanethiol has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. In vivo studies have shown that 4-(2-naphthyloxy)-1-butanethiol can reduce inflammation and oxidative stress in animal models of various diseases, such as colitis, arthritis, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-naphthyloxy)-1-butanethiol in lab experiments is its relatively low toxicity compared to other thiol compounds. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, one of the limitations of using 4-(2-naphthyloxy)-1-butanethiol is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 4-(2-naphthyloxy)-1-butanethiol is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 4-(2-naphthyloxy)-1-butanethiol. One area of research is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of research is to investigate its potential applications in material science, such as the synthesis of metal nanoparticles with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2-naphthyloxy)-1-butanethiol and to design experiments to investigate its effects on various signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of 4-(2-naphthyloxy)-1-butanethiol can be achieved through a multi-step process involving the reaction of 2-naphthol with 1-chlorobutane, followed by the reduction of the resulting product with sodium borohydride. This method has been reported in several studies, and the resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(2-naphthyloxy)-1-butanethiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(2-naphthyloxy)-1-butanethiol has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In material science, 4-(2-naphthyloxy)-1-butanethiol has been used as a precursor for the synthesis of various metal nanoparticles, which have potential applications in catalysis, sensing, and imaging. In environmental science, 4-(2-naphthyloxy)-1-butanethiol has been used as a chelating agent for the removal of heavy metals from contaminated water.
Propiedades
IUPAC Name |
4-naphthalen-2-yloxybutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c16-10-4-3-9-15-14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,16H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASJKUGJNDCJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-(1-cyclopenten-1-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5030239.png)
![2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
![2-fluoro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5030244.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5030275.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)
![N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5030294.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5030301.png)
![ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5030306.png)
![6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5030310.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5030313.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5030321.png)